molecular formula C11H20N2O4 B150714 (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate CAS No. 254881-77-1

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B150714
CAS No.: 254881-77-1
M. Wt: 244.29 g/mol
InChI Key: IOLQYMRFIIVPMQ-JGVFFNPUSA-N
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Description

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, hereafter referred to as (2R,4S)-1-t-BMP, is an organic compound with a wide range of scientific applications. This compound is a chiral building block that is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of other compounds, such as polymers, dyes, and catalysts. (2R,4S)-1-t-BMP has a number of unique properties that make it useful for a wide range of applications.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a crucial role in the pharmacological profile of chemical compounds. Research has shown that the design, synthesis, and exploration of biological activity of enantiomerically pure compounds, such as certain pyrrolidine derivatives, can significantly influence their effectiveness. These studies highlight the importance of stereochemistry in developing more effective pharmaceutical agents by selecting the most beneficial enantiomer and purifying drug substances from less active ones (Veinberg et al., 2015).

Environmental Occurrence and Toxicity of Phenolic Antioxidants

Research into synthetic phenolic antioxidants, which share structural similarities with the compound of interest, provides insights into their environmental presence, human exposure, and potential toxicity. These studies are crucial for understanding how such compounds, and by extension similar ones, interact with the environment and human health. The findings suggest a need for developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemates, including pyrrolidine derivatives, underlines the significance of chiral catalysts in asymmetric synthesis. This area of research is pivotal for the synthesis of enantiopure compounds, showcasing the broad utility of such chemical processes in producing pharmaceuticals and other high-value chemical products (Pellissier, 2011).

Decomposition of Methyl Tert-Butyl Ether

Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor shed light on the environmental remediation of ether compounds. This research is indicative of methodologies that could be applied to similar compounds for reducing environmental pollution (Hsieh et al., 2011).

Bioactivities of Di-Tert-Butylphenol Analogs

Investigations into the bioactivities of 2,4-di-tert-butylphenol and its analogs, including their natural sources and toxic effects, highlight the ecological and biological interactions of such compounds. Understanding the natural occurrence and biological effects of these compounds informs their potential applications and impacts (Zhao et al., 2020).

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQYMRFIIVPMQ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254881-77-1
Record name 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, THF and PPh3 and water is refluxed for about 6 hours and then concentrated. The residue is dissolved in Et2O and treated with HCl. The aqueous layer is extracted, washed, dried and concentrated to afford 4-amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (32).
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Synthesis routes and methods II

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